3,3-Dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione
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Overview
Description
3,3-Dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione typically involves cyclocondensation reactions. One common method is the cyclization of 1,3-diketones with amines under acidic conditions . Another approach involves the oxidative cyclization of appropriate precursors . These methods often require specific catalysts and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
3,3-Dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion pattern.
Uniqueness
3,3-Dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione is unique due to its specific substitution pattern and the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3,3-dimethyl-2H-imidazo[1,5-a]pyridine-1,5-dione |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)10-8(13)6-4-3-5-7(12)11(6)9/h3-5H,1-2H3,(H,10,13) |
InChI Key |
MCKLILKLCURBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=O)C2=CC=CC(=O)N21)C |
Origin of Product |
United States |
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